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molecular formula C10H8ClN3O B8595929 2-Chloro-5-(pyrimidin-2-ylamino)phenol CAS No. 915774-29-7

2-Chloro-5-(pyrimidin-2-ylamino)phenol

Cat. No. B8595929
M. Wt: 221.64 g/mol
InChI Key: HNYQOTZQTRGTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018209B2

Procedure details

2-Chloropyrimidine (1.5 g, 13.3 mmol), 5-amino-2-chlorophenol (318 mg, 2.2 mmol) and 37% HCl solution (1.1 mL, 13.3 mmol) in 10% aqueous EtOH solution (10 mL) was stirred at 90° C. for 24 h. Afterwards, 2-chloropyrimidine (1.5 g, 13.3) was added and after 24 h, the reaction mixture was diluted with AcOEt and washed with 5% aqueous K2CO3 solution and brine. The organic phase was dried over Na2SO4, concentrated and the crude product (179 mg, 36% yield) was used for the next step without additional purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:16])=[C:13]([OH:15])[CH:14]=1.Cl>CCO.CCOC(C)=O>[Cl:16][C:12]1[CH:11]=[CH:10][C:9]([NH:8][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:14][C:13]=1[OH:15]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
318 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)Cl
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aqueous K2CO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC1=NC=CC=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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